Acetyltrimethylsilane

Catalog No.
S1506444
CAS No.
13411-48-8
M.F
C5H12OSi
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyltrimethylsilane

CAS Number

13411-48-8

Product Name

Acetyltrimethylsilane

IUPAC Name

1-trimethylsilylethanone

Molecular Formula

C5H12OSi

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3

InChI Key

REDWSDBFBCDPNI-UHFFFAOYSA-N

SMILES

CC(=O)[Si](C)(C)C

Synonyms

acetyltrimethylsilane

Canonical SMILES

CC(=O)[Si](C)(C)C

The exact mass of the compound Acetyltrimethylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetyltrimethylsilane is the simplest aliphatic acylsilane, characterized by its umpolung reactivity that reverses the typical electrophilic nature of the carbonyl group [1]. In industrial and advanced synthetic workflows, it functions as a stable, isolable acyl anion equivalent and a highly efficient precursor for nucleophilic acetyl radicals [2]. Unlike standard aliphatic ketones, the silicon-carbonyl bond in acetyltrimethylsilane lowers the LUMO energy, enabling distinct photoredox transformations, 1,2-Brook rearrangements, and palladium-catalyzed cross-couplings [1]. Its stability under standard handling conditions makes it a highly controllable reagent for introducing acetyl groups into complex, functionalized molecules where traditional electrophilic acetylating agents fail or cause degradation [2].

Substituting acetyltrimethylsilane with standard carbon-analogue ketones (like acetone) or traditional acetylating agents fundamentally disrupts target reactivity [1]. Standard ketones lack the silicon-carbonyl bond required for Brook rearrangements and cannot generate acyl anions or radicals under mild photoredox conditions [2]. While aromatic acylsilanes such as benzoyltrimethylsilane are often considered as alternatives, they exhibit divergent behavior in key synthetic pathways; for instance, they suffer from poor yields in specific palladium-catalyzed cross-couplings [3] and undergo undesired hydrogen abstraction rather than clean Norrish Type I cleavage during photolysis [4]. Consequently, procurement of acetyltrimethylsilane is strictly required when the process demands a clean, aliphatic acetyl radical source or a high-yielding aliphatic acyl anion equivalent that tolerates sensitive substrates.

Higher Yields in Palladium-Catalyzed Arene Acetylation

In the synthesis of aryl methyl ketones via palladium-catalyzed cross-coupling with aryl bromides, acetyltrimethylsilane serves as a highly effective acyl anion equivalent[1]. Studies demonstrate that acetyltrimethylsilane successfully couples with various heteroaryl bromides (e.g., achieving a 73% yield for a bromopyridine derivative), whereas the aromatic comparator, benzoyltrimethylsilane (phenyltrimethylsilyl ketone), results in significantly lower product yields under identical conditions [1]. Furthermore, this methodology tolerates sensitive N-, O-, and S-containing heterocycles that are often incompatible with traditional electrophilic acetylation reagents.

Evidence DimensionCross-coupling product yield and substrate compatibility
Target Compound DataEfficient coupling with heteroaryl bromides (e.g., 73% yield for a bromopyridine derivative).
Comparator Or BaselineBenzoyltrimethylsilane (phenyltrimethylsilyl ketone)
Quantified DifferenceBenzoyltrimethylsilane resulted in 'low yields', whereas acetyltrimethylsilane provided synthetically useful yields (up to 73%).
ConditionsPd-catalyzed coupling with aryl bromides using Pd(PPh3)4 and CsF.

Buyers synthesizing complex pharmaceutical intermediates must select acetyltrimethylsilane over aromatic acylsilanes to ensure high-yielding, scalable cross-coupling reactions without degrading sensitive heterocycles.

Clean Norrish Type I Cleavage for Acetyl Radical Generation

The photochemical activation of acylsilanes in carbon tetrachloride reveals divergent mechanistic pathways depending on the substituent[1]. Acetyltrimethylsilane undergoes clean Norrish Type I cleavage of the acyl-silicon bond to generate acetyl and trimethylsilyl radicals, yielding predictable products such as acetyl chloride (67%) and hexachloroethane (61%) [1]. In stark contrast, the aromatic comparator benzoyltrimethylsilane fails to undergo this clean cleavage, instead producing benzaldehyde due to the benzoyl radical abstracting hydrogen from the trimethylsilyl group[1].

Evidence DimensionPhotolytic cleavage pathway and product distribution
Target Compound DataClean Norrish Type I cleavage yielding 67% acetyl chloride and 61% hexachloroethane.
Comparator Or BaselineBenzoyltrimethylsilane
Quantified DifferenceBenzoyltrimethylsilane abstracts hydrogen to form benzaldehyde instead of undergoing clean halogen abstraction.
ConditionsPhotolysis in carbon tetrachloride.

For processes relying on controlled photolytic generation of acyl radicals, acetyltrimethylsilane provides predictable fragmentation, whereas aromatic acylsilanes introduce unwanted side reactions and impurities.

Enhanced Substrate Affinity in Enzymatic Transcyanation

In the synthesis of optically active silicon-containing aliphatic cyanohydrins, acetyltrimethylsilane exhibits superior biocatalytic compatibility compared to standard carbon-based ketones[1]. When subjected to enzymatic enantioselective transcyanation with acetone cyanohydrin using (R)-oxynitrilase in a biphasic system, acetyltrimethylsilane achieved >99% substrate conversion and >99% enantiomeric excess [1]. The study explicitly noted that acetyltrimethylsilane was a significantly better substrate for the enzyme than its direct carbon analogue (acetone), highlighting the activating effect of the trimethylsilyl group[1].

Evidence DimensionEnzymatic substrate conversion and enantiomeric excess
Target Compound Data>99% conversion and >99% ee.
Comparator Or BaselineCarbon analogue (acetone)
Quantified DifferenceAcetyltrimethylsilane achieved near-quantitative conversion, explicitly outperforming the carbon analogue.
Conditions(R)-oxynitrilase catalyzed transcyanation at 35 °C and pH 5 in a biphasic system.

Procurement of acetyltrimethylsilane is critical for biocatalytic workflows targeting chiral silicon-containing building blocks, as standard ketones fail to achieve the same level of enzymatic recognition and conversion.

High-Yielding Photoredox Generation of Nucleophilic Acyl Radicals

Acetyltrimethylsilane serves as a highly efficient precursor for nucleophilic acyl radicals under mild photoredox conditions using decatungstate (TBADT) or acridinium salt photocatalysts [1]. Upon irradiation, it undergoes oxidation to a radical cation followed by the loss of a trimethylsilyl cation, generating acyl radicals that smoothly add to electron-deficient olefins[1]. This process achieves up to 89% yield for the synthesis of unsymmetrical ketones (e.g., 72% yield for dimethyl 2-acetylsuccinate with just 2 mol% TBADT)[1]. Standard aliphatic aldehydes or ketones cannot undergo this specific radical generation pathway under these mild conditions without competitive side reactions.

Evidence DimensionYield of unsymmetrical ketones via photoredox radical addition
Target Compound DataUp to 89% yield (72% for dimethyl 2-acetylsuccinate).
Comparator Or BaselineStandard aliphatic aldehydes/ketones
Quantified DifferenceEnables clean C-Si bond cleavage at 2 mol% catalyst loading, bypassing the high bond dissociation energy barriers of standard carbonyls.
ConditionsPhotoredox catalysis using TBADT (2 mol%) in MeCN-H2O under UVB/visible light.

Industrial chemists designing sustainable, light-driven syntheses of unsymmetrical ketones should select acetyltrimethylsilane to ensure high yields and avoid the harsh radical initiators required for standard carbonyls.

Palladium-Catalyzed Synthesis of Heteroaryl Methyl Ketones

Based on its demonstrated performance as an acyl anion equivalent [1], acetyltrimethylsilane is a highly effective reagent for introducing acetyl groups into complex, halogenated N-, O-, and S-heterocycles. It is particularly valuable in pharmaceutical intermediate synthesis where traditional Friedel-Crafts acylation or the use of aromatic acylsilanes results in low yields or degradation of sensitive functional groups.

Photoredox-Driven Assembly of Unsymmetrical Ketones

Utilizing its ability to cleanly generate nucleophilic acyl radicals under mild irradiation [2], acetyltrimethylsilane is highly recommended for the sustainable synthesis of unsymmetrical ketones. By employing low loadings of photocatalysts like TBADT, process chemists can achieve high-yielding additions to electron-deficient olefins without relying on harsh radical initiators or high-temperature conditions.

Biocatalytic Production of Chiral Silicon-Containing Building Blocks

Driven by its near-quantitative conversion and excellent enantiomeric excess in enzymatic transcyanation[3], acetyltrimethylsilane is a highly effective substrate for generating optically active 2-trimethylsilyl-2-hydroxyl-ethylcyanide. This application is critical for the procurement of chiral organosilicon precursors used in advanced materials and asymmetric synthesis, where standard carbon-analogue ketones fail to achieve comparable enzymatic affinity.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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